

# Technical Support Center: Overcoming Interferences in Arsenic Analysis by ICP-MS

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Welcome to the technical support center for **arsenic** analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during the elemental analysis of **arsenic**.

### **Troubleshooting Guide**

This guide addresses specific issues you may encounter during your experiments. Identify the problem you are facing and follow the suggested solutions.

Problem 1: My **arsenic** (As) signal at m/z 75 is unexpectedly high, especially in samples digested with hydrochloric acid (HCl) or high in chloride.

- Question: Why is my arsenic signal artificially high in high-chloride matrices, and how can I correct it?
- Answer: This is a classic case of a polyatomic interference. The argon (Ar) from the plasma can combine with chloride (CI) from your sample to form <sup>40</sup>Ar<sup>35</sup>CI<sup>+</sup>, which has the same mass-to-charge ratio (m/z 75) as **arsenic** (<sup>75</sup>As<sup>+</sup>).[1][2][3] This interference leads to a false positive signal. Similarly, if calcium is present, <sup>40</sup>Ca<sup>35</sup>CI<sup>+</sup> can also interfere.[1][2]

Solutions:

#### Troubleshooting & Optimization





- Use a Collision/Reaction Cell (CRC) with Helium (He) Gas (KED Mode): This is the most common approach on single quadrupole (SQ) ICP-MS systems. Helium gas is introduced into the cell, and polyatomic ions like ArCl+, being larger than As+, undergo more collisions and lose more kinetic energy. A voltage barrier then filters out these lower-energy ions, allowing the As+ ions to pass through to the detector. This technique is known as Kinetic Energy Discrimination (KED).[4][5]
- Use an Alternative Digestion Acid: If your experimental protocol allows, consider using nitric acid (HNO₃) instead of HCl for sample digestion to minimize the chloride content.
- Chromatographic Separation: If you are performing speciation analysis using HPLC-ICP-MS, you can often chromatographically separate the chloride peak from the arsenic species, preventing the interference from co-eluting.[6][7]
- Mathematical Correction: This involves measuring the signal at m/z 77 (from <sup>40</sup>Ar<sup>37</sup>Cl<sup>+</sup>)
   and using the natural isotopic abundance of chlorine to calculate and subtract the
   corresponding interference at m/z 75. This method can be less accurate, especially at low
   arsenic concentrations.[8]

Problem 2: My **arsenic** results are inaccurate in samples containing Rare Earth Elements (REEs) like Neodymium (Nd) or Samarium (Sm), even when using Helium KED mode.

- Question: I'm using He KED mode, but my results for samples with REEs are still incorrect.
   Why is this happening?
- Answer: You are encountering an isobaric interference from doubly charged ions. REEs can form M<sup>2+</sup> ions in the plasma. Since a mass spectrometer separates ions based on their mass-to-charge ratio (m/z), a doubly charged ion like <sup>150</sup>Nd<sup>2+</sup> or <sup>150</sup>Sm<sup>2+</sup> will appear at m/z 75 (150 ÷ 2 = 75), directly overlapping with <sup>75</sup>As<sup>+</sup>.[1][2][9]

Helium KED mode is ineffective at removing this interference; in fact, it can sometimes enhance the signal from doubly charged ions relative to the analyte.[1][2][9]

#### Solutions:

 Use a Triple Quadrupole (TQ) ICP-MS in Mass-Shift Mode: This is the most robust solution.[1][2][4] Oxygen (O2) is used as a reaction gas in the cell. The first quadrupole



- (Q1) is set to only allow ions with m/z 75 to enter the cell. Inside the cell, **arsenic** reacts with oxygen to form **arsenic** oxide ( $^{75}$ As $^{16}$ O+) at m/z 91. The second quadrupole (Q3) is then set to measure the signal at m/z 91. The interfering  $^{150}$ Nd $^{2+}$  and  $^{150}$ Sm $^{2+}$  ions do not react to form products at m/z 91, effectively removing the interference.[1][2][4]
- Use Hydrogen (H<sub>2</sub>) as a Reaction Gas: On some SQ-ICP-MS systems, hydrogen can be used as a cell gas. H<sub>2</sub> is more effective than He at reducing REE<sup>2+</sup> interferences through charge transfer reactions and collisional processes.[6]
- High-Resolution ICP-MS (HR-ICP-MS): If available, HR-ICP-MS can physically separate the mass of <sup>75</sup>As+ from the masses of <sup>150</sup>Nd<sup>2+</sup> and <sup>150</sup>Sm<sup>2+</sup>, as they have slightly different exact masses.[1]

Problem 3: My **arsenic** signal is variable and shows enhancement, particularly in samples containing organic carbon.

- Question: Why does my arsenic signal increase when I analyze samples with residual organic content?
- Answer: This is a non-spectral, matrix-based interference. The presence of carbon in the
  plasma can enhance the ionization efficiency of arsenic, leading to a higher signal.[1] This is
  often observed because arsenic is frequently present in samples as organoarsenic species
  or is associated with oxygen, and carbon in the plasma may disrupt these bonds, freeing
  more arsenic atoms for ionization.[1]

#### Solution:

Matrix Matching: The simplest and most effective solution is to matrix-match your calibration standards and blanks to your samples. This can be achieved by adding a small amount (e.g., 1-2% v/v) of a carbon source like methanol or ethanol to all solutions (blanks, standards, and samples) to ensure the carbon enhancement effect is consistent across the entire analysis.[1]

## Frequently Asked Questions (FAQs)

Q1: What are the main types of interferences in **arsenic** analysis by ICP-MS? A1: The two main categories are:

#### Troubleshooting & Optimization





- Spectral Interferences: These occur when another ion has the same mass-to-charge ratio as arsenic (m/z 75). They are further divided into:
  - Polyatomic Interferences: Formed from a combination of ions from the plasma gas, sample matrix, or reagents (e.g., <sup>40</sup>Ar<sup>35</sup>Cl<sup>+</sup>, <sup>40</sup>Ca<sup>35</sup>Cl<sup>+</sup>).[1][2]
  - Isobaric Interferences: Caused by isotopes of other elements or, more commonly for arsenic, doubly charged ions that appear at half their mass (e.g., <sup>150</sup>Nd<sup>2+</sup>, <sup>150</sup>Sm<sup>2+</sup>).[1][2]
     [9]
- Non-Spectral (Matrix) Interferences: These are caused by the overall sample composition
  affecting the physical processes of sample introduction, atomization, or ionization. Examples
  include signal suppression or enhancement due to high dissolved solids or the presence of
  organic carbon.[1]

Q2: When should I use Helium (KED) mode versus a reactive gas like Oxygen? A2:

- Use Helium (KED) Mode for routine analysis and to effectively remove common polyatomic interferences like <sup>40</sup>Ar<sup>35</sup>Cl<sup>+</sup>.[4][5] It is a robust, general-purpose mode.
- Use Oxygen (O<sub>2</sub>) Mass-Shift Mode when you have known or suspected isobaric interferences from doubly charged REEs (Nd<sup>2+</sup>, Sm<sup>2+</sup>) or complex polyatomic interferences (e.g., <sup>59</sup>Co<sup>16</sup>O<sup>+</sup>) that are not resolved by He KED.[1][10] This mode offers superior selectivity and is the preferred method for challenging matrices.[2][4]

Q3: What is a triple quadrupole (TQ or ICP-MS/MS) system, and how does it help with **arsenic** analysis? A3: A triple quadrupole ICP-MS has an additional quadrupole (Q1) before the collision/reaction cell (Q2). This "MS/MS" capability provides an extra level of ion filtration. For **arsenic** analysis, Q1 can be set to only allow ions of m/z 75 into the cell. This prevents other ions from the sample matrix from entering the cell and forming new, unpredictable interferences with the reaction gas. This makes reaction chemistry cleaner and more reliable, which is crucial for accurately measuring **arsenic** as AsO+ at m/z 91 without interference from ions like <sup>91</sup>Zr+. [4][10]

Q4: Can I use mathematical corrections instead of a collision/reaction cell? A4: Yes, mathematical correction equations (IECs) can be used, particularly for polyatomic interferences like ArCl<sup>+</sup>.[8] However, this approach has limitations. It assumes a constant and known isotopic



ratio for the interfering element and can be inaccurate when the analyte signal is low and the interference signal is high. Modern instruments with collision/reaction cells generally provide more reliable and accurate results.

Q5: How can I prepare my samples to minimize interferences? A5:

- Acid Choice: Use high-purity nitric acid for digestion whenever possible to avoid chloridebased interferences.
- Dilution: Diluting your sample can reduce the concentration of matrix components that cause both spectral and non-spectral interferences.
- Matrix Matching: As mentioned in the troubleshooting guide, match the acid and carbon content of your standards and blanks to your samples.[1]
- Extraction/Digestion: For speciation analysis, use extraction methods that preserve the **arsenic** species, such as a mild acid/oxidant extraction at a controlled temperature.[5][11]

# Data Presentation: Performance of Interference Correction Techniques

The following tables summarize the effectiveness of different interference removal techniques for **arsenic** analysis in the presence of common interferents. Data is compiled from various application notes and technical papers.

Table 1: Comparison of **Arsenic** Recovery in High Chloride Matrix

Analysis Mode	Matrix	Spike Concentration	Typical Recovery	Reference
No Gas Mode	5% HCl	1 μg/L As	> 1000% (highly inaccurate)	[4]
He KED Mode	5% HCl + 100 ppm Ca	1 μg/L As	~100%	[3][4]
O <sub>2</sub> Mass-Shift (TQ)	5% HCl + 100 ppm Ca	1 μg/L As	~100%	[4]



Table 2: Comparison of Arsenic Background Equivalent Concentration (BEC) in REE Matrix

Analysis Mode	Matrix	Arsenic BEC (μg/L)	Reference
No Gas Mode	1 ppm Nd, Sm, Gd, Dy	1.8	[6]
He KED Mode	1 ppm Nd, Sm, Gd, Dy	1.4	[6]
H <sub>2</sub> KED Mode	1 ppm Nd, Sm, Gd, Dy	0.07	[6]
O <sub>2</sub> Mass-Shift (TQ)	1 ppm Nd, Sm	< 0.01 (interference removed)	[4][12]

## **Experimental Protocols**

# Protocol 1: General Arsenic Analysis using Helium KED Mode

This protocol is suitable for removing common polyatomic interferences like ArCl+.

- Sample Preparation:
  - o Digest solid samples using a microwave digester with high-purity nitric acid (HNO₃).
  - Dilute the final digestate with deionized water to ensure total dissolved solids are below 0.2%.
  - For water samples, acidify with HNO₃ to 1-2% (v/v).
- Instrument Setup (Typical Parameters):
  - RF Power: 1500-1600 W
  - Plasma Gas Flow: ~15 L/min Ar
  - Carrier Gas Flow: ~1.0 L/min Ar



- Collision/Reaction Cell Gas: Helium (He)
- He Gas Flow: ~4-5 mL/min
- Kinetic Energy Discrimination (KED) Voltage: ~3-5 V
- Analysis:
  - Calibrate the instrument using a blank and at least three standards prepared in a matrix matching the samples (e.g., 2% HNO₃).
  - Select <sup>75</sup>As as the target isotope.
  - Include an internal standard (e.g., <sup>72</sup>Ge, <sup>115</sup>In) to correct for instrument drift and matrix effects.
  - Analyze quality control (QC) samples (e.g., a certified reference material) to verify accuracy.

# Protocol 2: High-Selectivity Arsenic Analysis using Oxygen Mass-Shift (TQ-ICP-MS)

This protocol is designed to remove severe isobaric interferences from REEs.

- Sample Preparation:
  - Follow the same sample preparation steps as in Protocol 1. Ensure samples, blanks, and standards are matrix-matched.
- Instrument Setup (Typical TQ Parameters):
  - RF Power: 1550-1600 W
  - Plasma Gas Flow: ~15 L/min Ar
  - Reaction Gas: Oxygen (O<sub>2</sub>)
  - O<sub>2</sub> Gas Flow: ~0.3 mL/min (~20-30% of full flow)



- Q1 (First Quadrupole): Set to pass m/z 75 (75As+).
- Q3 (Second Quadrupole): Set to pass m/z 91 (75As16O+).
- Analysis:
  - Calibrate the instrument using standards prepared in a matched matrix. The instrument will measure the product ion at m/z 91 but report the concentration corresponding to the original **arsenic** concentration.
  - Include an internal standard.
  - Run QC samples to validate the method's performance in removing the targeted interferences.

#### **Visualizations**

// Nodes Plasma [label="Argon Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrix [label="Sample Matrix\n(Cl<sup>-</sup>, Ca<sup>2+</sup>, Nd<sup>3+</sup>, Sm<sup>3+</sup>)", fillcolor="#F1F3F4", fontcolor="#202124"]; As [label="<sup>75</sup>As+\n(Analyte)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"]; ArCl [label="<sup>40</sup>Ar<sup>35</sup>Cl+\n(Polyatomic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFF"]; Nd [label="<sup>150</sup>Nd<sup>2+</sup>\n(Doubly Charged)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFF"]; Sm [label="<sup>150</sup>Sm<sup>2+</sup>\n(Doubly Charged)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFF"]; Detector [label="ICP-MS Detector\n(at m/z 75)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder];

// Edges Plasma -> ArCl [label=" combines with Cl-"]; Matrix -> ArCl; Matrix -> Nd; Matrix -> Sm; As -> Detector; ArCl -> Detector [color="#EA4335"]; Nd -> Detector [color="#EA4335"]; Sm -> Detector [color="#EA4335"]; }

// Nodes start [label="Start:\nInaccurate As Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is sample high in\nChloride (e.g., from HCl)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Potential <sup>40</sup>Ar<sup>35</sup>Cl+ Interference.\nUse He KED Mode.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q2 [label="Are Rare Earth Elements\n(Nd, Sm) present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Potential REE<sup>2+</sup> Interference.\nUse O<sub>2</sub> Mass-Shift on TQ-ICP-MS\nor H<sub>2</sub> Reaction Gas on SQ-ICP-MS.", fillcolor="#4285F4", fontcolor="#FFFFFF",



shape=box]; q3 [label="Is organic carbon\npresent in samples?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Signal Enhancement.\nMatrix-match standards and\nblanks with 1-2% alcohol.", fillcolor="#4285F4", fontcolor="#FFFFF", shape=box]; end [label="Accurate As Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; sol2 -> q3; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; sol3 -> end;  $\}$ 

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